molecular formula C14H14N4O3S B4232447 1-(4-methoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide

1-(4-methoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide

Cat. No. B4232447
M. Wt: 318.35 g/mol
InChI Key: YMKOVVGBKJIPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide, also known as MTDP, is a compound that has been extensively studied for its potential applications in scientific research. MTDP is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Antiviral Activity

The thiadiazole moiety present in the compound is known for its antiviral properties. Research has indicated that similar sulfonamide derivatives exhibit activity against tobacco mosaic virus (TMV), suggesting potential use in agricultural virology to protect crops from viral pathogens .

Antifungal and Antibacterial Properties

Compounds with a 1,3,4-thiadiazole structure have been reported to possess significant antifungal and antibacterial activities. This makes them valuable in the development of new antimicrobial agents that could be used to treat various fungal and bacterial infections .

Anticonvulsant Effects

The 1,3,4-thiadiazole derivatives are also associated with anticonvulsant effects. This application could be crucial in the pharmaceutical industry for the development of new medications to treat epilepsy and other seizure disorders .

Antitumor Activity

There is evidence that certain 1,3,4-thiadiazole derivatives can inhibit the growth of tumor cells. This suggests that the compound may have applications in cancer research, particularly in the synthesis of chemotherapeutic agents .

Herbicidal Properties

The structural analogs of the compound have shown herbicidal properties, indicating its potential use in the development of new herbicides for agricultural purposes. This could help in controlling weed growth and improving crop yields .

Development of New Ligands for Catalysis

The compound’s structure is conducive to the synthesis of new ligands for catalysis. These ligands can be used in transition metal catalysis, which is a critical process in the synthesis of various organic compounds .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-21-11-4-2-10(3-5-11)18-7-9(6-12(18)19)13(20)16-14-17-15-8-22-14/h2-5,8-9H,6-7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKOVVGBKJIPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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